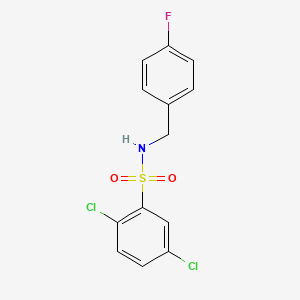

((2,5-Dichlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine

Description

((2,5-Dichlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine is a sulfonamide derivative featuring a dichlorophenyl sulfonyl group and a 4-fluorobenzylamine moiety. This compound belongs to a class of molecules where sulfonamide linkages are critical for modulating physicochemical properties and biological interactions. Such structural features are commonly explored in medicinal chemistry for targeting enzymes or receptors sensitive to halogenated aromatic systems .

Properties

IUPAC Name |

2,5-dichloro-N-[(4-fluorophenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2FNO2S/c14-10-3-6-12(15)13(7-10)20(18,19)17-8-9-1-4-11(16)5-2-9/h1-7,17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRXHDDMQLFBAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2,5-Dichlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-fluorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl group.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that sulfonamide derivatives exhibit antimicrobial activity. For instance, ((2,5-Dichlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine has been evaluated for its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's structural features enhance its binding affinity to biological targets, which is crucial for its pharmacological effects.

| Compound | Activity Against MRSA | Cytotoxicity Level |

|---|---|---|

| Compound A | High | Low |

| Compound B | Moderate | Moderate |

| ((2,5-Dichlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine | To be determined | To be determined |

Anti-inflammatory Potential

The compound's mechanism of action may involve the inhibition of specific enzymes related to inflammatory pathways. Its unique structure allows it to interact effectively with molecular targets involved in inflammation, making it a candidate for further studies in treating inflammatory diseases.

Medicinal Chemistry

Due to its structural characteristics, ((2,5-Dichlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine is being investigated as a potential therapeutic agent in various disease models. Its ability to modulate biological pathways suggests applications in treating conditions such as rheumatoid arthritis and other inflammatory disorders.

Drug Development

The compound serves as an intermediate in synthesizing more complex organic molecules, which can lead to the development of novel pharmaceuticals. Its reactivity and specificity make it a valuable building block in medicinal chemistry.

Case Studies and Research Findings

Several studies have focused on the biological evaluations of sulfonamide derivatives similar to ((2,5-Dichlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine:

- A study published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of related compounds and their potential use in treating TNFα-related diseases .

- Research has shown that compounds with similar sulfonamide structures exhibit significant antimicrobial activity against resistant bacterial strains, emphasizing the need for further exploration into their therapeutic roles.

Mechanism of Action

The mechanism of action of ((2,5-Dichlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological molecules, while the dichlorophenyl and fluorophenyl groups can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonamide Derivatives

a. ((2,5-Dichlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine (CAS 349403-14-1)

- Structure : Replaces the 4-fluorobenzyl group with a morpholine-ethyl chain.

- Key Differences: The morpholine ring introduces polarity and basicity, enhancing aqueous solubility compared to the lipophilic 4-fluorophenyl group.

- Applications : Morpholine derivatives are often used to improve pharmacokinetic profiles in drug design .

b. 3-((2,5-Dimethylphenyl)sulfonyl)-N-(4-fluorobenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (RN 866807-74-1)

- Structure : Incorporates a triazoloquinazoline core with a 2,5-dimethylphenyl sulfonyl group.

- The triazoloquinazoline core adds rigidity and planar geometry, which may influence binding specificity .

c. 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (Compound 6i)

- Structure: Features a bis(4-fluorophenyl)methyl group and a sulfamoylaminophenyl sulfonyl moiety.

- Key Differences :

Physicochemical Properties

Electronic and Steric Effects

Research Findings and Implications

- Biological Relevance : Sulfonamides with halogenated aryl groups are frequently explored as enzyme inhibitors (e.g., carbonic anhydrase, kinase inhibitors). The target compound’s dichlorophenyl and fluorophenyl groups may synergize for selective binding.

- Metabolic Stability: Fluorine atoms in the 4-fluorophenyl group could reduce oxidative metabolism, enhancing half-life compared to non-halogenated analogs .

- SAR Insights :

- Morpholine vs. Fluorophenyl : Morpholine-containing derivatives (e.g., CAS 349403-14-1) may prioritize solubility, while fluorophenyl analogs favor membrane penetration.

- Chlorine Position : 2,5-Dichloro substitution offers a distinct electronic profile compared to 3,5-dichloro isomers (e.g., in ), affecting charge distribution and intermolecular interactions .

Biological Activity

((2,5-Dichlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanism of action, biological evaluations, and comparative studies with related compounds.

The synthesis of ((2,5-Dichlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-fluorobenzylamine. The reaction is facilitated by a base such as triethylamine in an organic solvent like dichloromethane. This method ensures high yield and purity of the product, which can be further purified through recrystallization or chromatography.

The biological activity of this compound is attributed to its unique structural features. The sulfonyl group enhances interactions with biological targets, while the dichlorophenyl and fluorophenyl moieties improve binding affinity and specificity. These interactions are critical for the compound's pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including those similar to ((2,5-Dichlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine. For instance, a series of sulfonamide derivatives were evaluated against various bacterial strains, showing significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | Activity Against MRSA | Cytotoxicity Level |

|---|---|---|

| Compound A | High | Low |

| Compound B | Moderate | Moderate |

| ((2,5-Dichlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine | To be determined | To be determined |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines (e.g., HUH-7, MCF-7, HCT-116) have shown that sulfonamide derivatives exhibit variable growth inhibition rates. The specific cytotoxic profile of ((2,5-Dichlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine remains to be fully characterized but is expected to be comparable to other tested derivatives .

Comparative Studies

Comparing ((2,5-Dichlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine with structurally similar compounds reveals insights into its unique properties:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| ((2,5-Dichlorophenyl)sulfonyl)amine | Lacks fluorophenyl group | Reduced reactivity |

| ((4-Fluorophenyl)methyl)sulfonylamine | Lacks dichlorophenyl group | Altered binding affinity |

| ((2,5-Dichlorophenyl)sulfonyl)((4-chlorophenyl)methyl)amine | Substituted chlorophenyl group | Different reactivity profile |

The presence of both dichlorophenyl and fluorophenyl groups in ((2,5-Dichlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine contributes to its unique pharmacological profile compared to these analogs.

Case Studies

In vivo studies have indicated that compounds with similar structures exhibit significant effects on serotonin reuptake inhibition. For instance, a study evaluating a related compound demonstrated comparable efficacy to the standard antidepressant sertraline in animal models . This suggests that ((2,5-Dichlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine may also possess relevant psychotropic effects worth exploring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.